2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid
Description
2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid (CAS: 18626-51-2) is a sulfur-containing acetic acid derivative with a molecular formula of C₁₆H₁₆O₂S and a molar mass of 272.36 g/mol. Its structure features a phenylacetic acid backbone substituted with a 2,4-dimethylphenylsulfanyl group. Predicted properties include a density of 1.21 g/cm³, boiling point of 403.1°C, and pKa of 3.30, suggesting moderate acidity suitable for biological interactions .
The compound has garnered attention in pharmacological research due to its high binding affinity to diuretic targets, outperforming the standard drug furosemide by 1.5 times in molecular docking studies (−9.7 kcal/mol vs. furosemide’s baseline) . Additionally, its favorable toxicological profile distinguishes it from structurally similar candidates with safety concerns .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11-8-9-14(12(2)10-11)19-15(16(17)18)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDBXTSRNQGANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(C2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249569 | |
| Record name | α-[(2,4-Dimethylphenyl)thio]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18626-51-2 | |
| Record name | α-[(2,4-Dimethylphenyl)thio]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18626-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(2,4-Dimethylphenyl)thio]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid typically involves the reaction of 2,4-dimethylthiophenol with phenylacetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4-Dimethylthiophenol+Phenylacetic acidBase, Heat2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid
Industrial Production Methods
In an industrial setting, the production of 2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl and sulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfanyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carboxylic acid group.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The phenylacetic acid backbone may also interact with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Halogen-Substituted Sulfanyl Derivatives
2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid (CAS: 54842-65-8)
- 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid (CID: 43236032) Molecular formula: C₁₄H₁₀F₂O₂S Molar mass: 288.29 g/mol Fluorine substituents provide higher metabolic stability and bioavailability due to their small size and strong electronegativity.
Alkyl-Substituted Sulfanyl Derivatives
- Its larger size may limit penetration into hydrophobic receptor pockets compared to the dimethyl-substituted compound .
Comparison with Functional Group Analogs (Sulfonamides)
Sulfonamide derivatives, though structurally distinct, share pharmacological relevance as diuretics or antibiotics:
- This compound has been studied as a ligand in metal complexation .
- (2S)-2-[(4-Methylphenyl)sulfonylamino]-2-phenylacetic acid (CAS: 111524-98-2) Molecular formula: C₁₅H₁₅NO₄S Molar mass: 305.35 g/mol A chiral sulfonamide derivative with applications in antibiotic synthesis (e.g., cephalexin). Its stereochemistry and sulfonyl group differentiate its mechanism from sulfanyl-based compounds .
Pharmacological and Toxicological Insights
Binding Affinity and Mechanism
- 2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid demonstrated a binding affinity of −9.7 kcal/mol in silico, outperforming furosemide and the phenol derivative 2,4-bis(2-phenylpropan-2-yl)phenol (−10.7 kcal/mol), which is an eye irritant .
- Sulfonamide analogs (e.g., 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid) show affinity for biological targets but lack direct comparative data on diuretic efficacy .
Biological Activity
2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a sulfanyl group attached to a phenylacetic acid backbone, which may contribute to its diverse biological effects. Research has indicated its potential in antimicrobial and anticancer applications, among others.
The molecular formula of 2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid is . The presence of the sulfanyl group allows for unique interactions with biological targets, which may enhance its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfanyl group can form covalent bonds with thiol groups in proteins, which may modulate protein function. Additionally, the phenylacetic acid moiety is known to interact with various enzymes and receptors, influencing cellular processes such as apoptosis and proliferation.
Antimicrobial Activity
Research has shown that 2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), 2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on MCF-7 cells, the compound exhibited an IC50 value of approximately 25 µM, indicating potent anticancer activity. The mechanism appears to involve the activation of apoptotic pathways and cell cycle arrest at the G1 phase.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
